molecular formula C14H17Br2N5S B1436851 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole CAS No. 1307899-44-0

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

Cat. No.: B1436851
CAS No.: 1307899-44-0
M. Wt: 447.2 g/mol
InChI Key: UTGGTXAEOYGVGS-UHFFFAOYSA-N
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Description

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole is a complex organic compound with the molecular formula C14H17Br2N5S and a molecular weight of 447.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives of the parent compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Medicine: The compound's unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2-ethylhexyl group play crucial roles in its binding affinity and specificity, making it effective in various applications.

Comparison with Similar Compounds

  • 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: is structurally similar to other thiadiazolo[3,4-f]benzotriazole derivatives, which also contain bromine atoms and alkyl groups.

Uniqueness:

  • The presence of the 2-ethylhexyl group distinguishes this compound from others in its class, providing unique chemical and physical properties that enhance its utility in various applications.

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Properties

IUPAC Name

2,8-dibromo-11-(2-ethylhexyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2N5S/c1-3-5-6-8(4-2)7-21-17-11-9(15)13-14(20-22-19-13)10(16)12(11)18-21/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGTXAEOYGVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1N=C2C(=C3C(=C(C2=N1)Br)N=S=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 2
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 3
Reactant of Route 3
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 4
Reactant of Route 4
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 5
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 6
Reactant of Route 6
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

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